6-[[4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
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Description
6-[[4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H18ClN5O4S and its molecular weight is 483.93. The purity is usually 95%.
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Scientific Research Applications
Structural and Chemical Analysis
One of the foundational aspects of researching this compound involves its structural and chemical analysis. Studies have detailed the crystallization and molecular interactions of similar heterocyclic molecules, focusing on the formation of dimers linked by hydrogen bonds and the implications for potential biological activity. For example, research on related compounds has elucidated the crystalline structures, showcasing how hydrogen bonding and molecular interactions contribute to the stability and potential reactivity of these compounds (Low et al., 2004).
Synthetic Methodologies
The development of synthetic methodologies for related compounds has been a significant area of research, providing insights into the versatility and potential of such molecules for further chemical modifications. These methodologies often involve the cyclization of precursor molecules in specific conditions to yield novel heterocyclic compounds with diverse functional groups, which may have implications for the synthesis of the compound (Kinoshita et al., 1989).
Antimicrobial Activities
Research into the antimicrobial activities of structurally similar compounds has demonstrated the potential for these molecules to serve as templates for the development of new antimicrobial agents. The synthesis of novel heterocyclic compounds and the evaluation of their antimicrobial properties is a critical step toward understanding the broader applications of such molecules in medicinal chemistry (El-Agrody et al., 2001).
Biological Activity and Drug Design
In addition to antimicrobial activities, the exploration of biological activities and the potential for drug design based on the structure of such heterocyclic compounds is an essential research avenue. Studies have highlighted the synthesis and structure-activity relationships of related molecules, suggesting pathways through which these compounds could be optimized for therapeutic applications (Schnur et al., 1986).
properties
IUPAC Name |
6-[[4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O4S/c1-32-17-8-2-13(3-9-17)18(29)12-33-22-27-26-19(10-15-11-20(30)25-21(31)24-15)28(22)16-6-4-14(23)5-7-16/h2-9,11H,10,12H2,1H3,(H2,24,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPANIDZWBARNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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